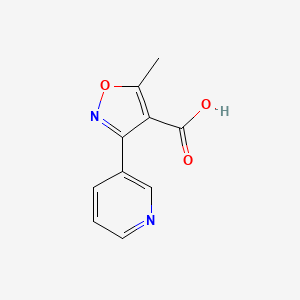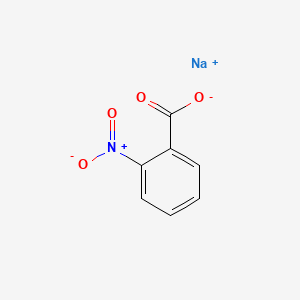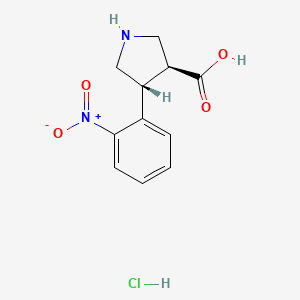
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid
Overview
Description
5-Methyl-3-pyridin-3-yl-isoxazole-4-carboxylic acid is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CC1=C (C (=NO1)C2=CN=CC=C2)C (=O)O .Chemical Reactions Analysis
Isoxazoles can undergo a variety of organic reactions. For instance, they can participate in esterification, acylation, aminolysis, and other reactions .Scientific Research Applications
Scaffold for Synthesis of Functionalized Derivatives
A study highlights the use of a related compound, methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, as a convenient scaffold for synthesizing other highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This scaffold facilitates the development of a diverse range of chemically and biologically significant molecules (Ruano, Fajardo, & Martín, 2005).
Antimicrobial and Antiallergic Agents
Various derivatives synthesized from pyridin-3-yl-isoxazole compounds have been evaluated for their antimicrobial activities. For instance, some new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed promising antimicrobial properties, suggesting the potential of these derivatives in developing new antimicrobial agents (Bayrak et al., 2009). Additionally, derivatives like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids exhibited significant antiallergic activities, indicating their potential use in creating antianaphylactic agents (Nohara et al., 1985).
Luminescent Sensing Materials
Derivatives of pyridin-3-yl-isoxazole have been explored for their luminescent properties, leading to the development of novel luminescent sensors. For example, certain lanthanide-cadmium heterometal-organic frameworks based on pyridine-derived ligands demonstrated excellent chemical stability and potential as luminescent sensor materials for detecting various metal cations (Ding et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Isoxazoles, the class of compounds to which this molecule belongs, are known to have a broad spectrum of targets and exhibit high biological activity . They are used in the development of new therapeutic agents with increased potency and lower toxicity .
Mode of Action
Isoxazoles are known to interact with biological targets based on their chemical diversity . The mode of action of isoxazoles generally involves binding to the biological targets, leading to changes in the function of these targets .
Biochemical Pathways
Isoxazoles are known to affect various biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to various therapeutic effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Isoxazoles are known to have various biological activities, including anticancer, anti-inflammatory, and antibacterial activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isoxazoles .
Properties
IUPAC Name |
5-methyl-3-pyridin-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-3-2-4-11-5-7/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSNIYFVPQDCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1636292.png)







